molecular formula C12H18ClN3OS B2860286 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloropropanamide CAS No. 392288-42-5

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloropropanamide

Cat. No.: B2860286
CAS No.: 392288-42-5
M. Wt: 287.81
InChI Key: KGQSNMLRFSCDBB-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloropropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,4-c]pyrazole core, which is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloropropanamide typically involves multiple steps, starting with the formation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions, while the chloropropanamide moiety is added through substitution reactions involving chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Biological Activity

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloropropanamide is a compound that has garnered attention in recent years for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N4O3SC_{17}H_{26}N_{4}O_{3}S with a molecular weight of approximately 366.48 g/mol. The compound features a thieno[3,4-c]pyrazole core which is known for its biological activity.

PropertyValue
Molecular FormulaC17H26N4O3S
Molecular Weight366.48 g/mol
IUPAC NameThis compound
SMILESCC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[3,4-c]pyrazole derivatives. The synthesis pathway includes the formation of the thieno ring system followed by chlorination and amide bond formation.

Antioxidant Properties

Research has demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant activity . For instance, studies on related compounds have shown their ability to mitigate oxidative stress in biological systems by scavenging free radicals and reducing lipid peroxidation levels .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The compound has shown promising results in inhibiting bacterial and fungal growth in vitro. This activity is attributed to the structural features that enhance binding affinity to microbial targets .

Anticancer Effects

The compound's potential as an anticancer agent has been a focal point in recent studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival . For example:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

The biological activity of this compound is thought to involve interaction with specific enzymes and receptors:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
  • Receptor Binding : It has been suggested that the compound binds to certain receptors that mediate cellular responses to oxidative stress and inflammation.

Case Studies

  • Antioxidant Study : A study involving fish erythrocytes demonstrated that treatment with thieno[3,4-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes when exposed to toxic substances like 4-nonylphenol .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thieno Compound + 4-Nonylphenol12 ± 1.03
  • Antimicrobial Efficacy : In vitro tests against common pathogens revealed that this compound exhibited significant antibacterial effects with minimum inhibitory concentrations comparable to standard antibiotics .

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3OS/c1-7(13)11(17)14-10-8-5-18-6-9(8)15-16(10)12(2,3)4/h7H,5-6H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQSNMLRFSCDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CSCC2=NN1C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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